Allyl 4-formylphenylcarbamate

Description

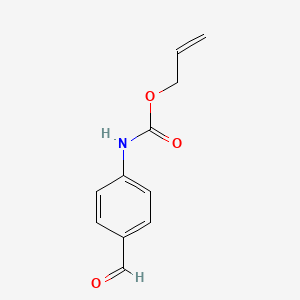

Allyl 4-formylphenylcarbamate is a carbamate derivative characterized by an allyl group (-CH₂CHCH₂) bonded to a carbamate moiety, which is further attached to a 4-formyl-substituted phenyl ring. This structure combines the reactivity of the allyl group with the electron-withdrawing properties of the formyl substituent, making it a compound of interest in synthetic chemistry and pharmaceutical research. The formyl group at the para position likely influences its electronic properties, solubility, and biological interactions compared to other carbamates.

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

prop-2-enyl N-(4-formylphenyl)carbamate |

InChI |

InChI=1S/C11H11NO3/c1-2-7-15-11(14)12-10-5-3-9(8-13)4-6-10/h2-6,8H,1,7H2,(H,12,14) |

InChI Key |

UUWPNTQMTRPOIJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)NC1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Chemical Reactions Analysis

Chemical Reactions Involving Allyl 4-formylphenylcarbamate

The reactivity of this compound can be analyzed through various chemical transformations, including nucleophilic substitutions, eliminations, and cyclizations. Below are some significant reactions that this compound can undergo:

Nucleophilic Substitution Reactions

Allyl carbamates can act as electrophiles in nucleophilic substitution reactions. The allylic position is particularly reactive due to the resonance stabilization provided by the adjacent double bond.

-

Mechanism : The nucleophile attacks the carbon atom bearing the leaving group (the carbamate), leading to the formation of a new bond and the release of the leaving group.

-

Example Reaction : When treated with amines, this compound can form N-alkylated products through an SN2 mechanism.

Elimination Reactions

Allylic compounds often undergo elimination reactions, leading to the formation of alkenes.

-

Mechanism : Under basic conditions, the hydroxide ion can abstract a proton from the allylic carbon, resulting in the elimination of water and formation of an alkene.

-

Example Reaction : Heating this compound in the presence of a strong base can yield allyl phenol derivatives.

Cyclization Reactions

Allyl carbamates can also participate in cyclization reactions, forming cyclic compounds that may exhibit biological activity.

-

Mechanism : The reaction may involve intramolecular nucleophilic attack by an amine or alcohol on the carbonyl carbon of the carbamate group.

-

Example Reaction : Cyclization with diethyl malonate under acidic conditions can yield cyclic imine intermediates, which can further react to provide various heterocyclic compounds.

Data Tables of Reaction Conditions and Yields

The following table summarizes some experimental conditions and yields for key reactions involving this compound:

Nucleophilic Attack Mechanism

The nucleophilic substitution mechanism involves several key steps:

-

Nucleophile approaches : The nucleophile approaches the electrophilic carbon atom attached to the leaving group.

-

Transition state formation : A transition state is formed where both the nucleophile and leaving group are partially bonded to the carbon atom.

-

Product formation : The leaving group departs, resulting in the formation of a new product.

Elimination Mechanism

The elimination reaction proceeds through:

-

Base abstraction : A base abstracts a proton from an allylic carbon.

-

Formation of double bond : The departure of a leaving group occurs simultaneously, leading to alkene formation.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

| Compound | Key Substituents | Electronic Effects | Reactivity Profile |

|---|---|---|---|

| This compound | Allyl, 4-formylphenyl, carbamate | Moderate electron-withdrawing | Moderate (stable carbamate) |

| 4-Chloro-2-dichlorophenyl carbamates | Chloro, dichlorophenyl | Strong electron-withdrawing | High (lipophilic) |

| Eugenol (3a) | Allyl, methoxy | Electron-donating (methoxy) | Low antimicrobial potency |

| Allyl iodide | Allyl, iodide | Polarizable leaving group | High mutagenicity |

Physicochemical Properties

Lipophilicity, a critical factor in drug absorption, varies significantly among carbamates:

- Solubility : The formyl group could improve aqueous solubility compared to alkyl or halogenated carbamates, though this remains speculative without direct data.

Q & A

Q. Example Protocol Table :

| Step | Parameter | Optimal Condition |

|---|---|---|

| 1 | Initiator | APS (0.5 mol%) |

| 2 | Temperature | 60–70°C |

| 3 | Solvent | Acetonitrile |

| 4 | Reaction Time | 12–24 hours |

Advanced Question: How can conflicting data on the hydrolytic stability of this compound be resolved?

Answer:

Discrepancies in stability data often arise from variations in experimental conditions. To address this:

- Controlled Hydrolysis Studies : Perform accelerated stability testing at pH 2, 7, and 12, monitoring degradation via HPLC .

- Kinetic Analysis : Calculate half-life () under each condition to model degradation pathways.

- Cross-Validation : Compare results with structurally similar carbamates (e.g., phenyl alkylcarbamates), noting differences in electron-withdrawing substituents (e.g., formyl groups) that influence stability .

Key Consideration : The compound’s aldehyde group may participate in side reactions (e.g., Schiff base formation), requiring inert atmospheres or stabilizing agents during testing .

Basic Question: What analytical techniques are critical for characterizing this compound?

Answer:

- Structural Confirmation :

- Purity Assessment :

Advanced Question: How can researchers optimize reaction yields for this compound in scalable syntheses?

Answer:

Optimization strategies include:

- DoE (Design of Experiments) : Vary initiator concentration (APS: 0.1–1.0 mol%), temperature (50–80°C), and monomer ratios to map yield trends .

- Kinetic Monitoring : Use in-situ FT-IR to track carbamate bond formation and adjust reaction termination points.

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to enhance solubility of intermediates.

Q. Example Yield Optimization Table :

| APS (mol%) | Temperature (°C) | Yield (%) |

|---|---|---|

| 0.3 | 60 | 65 |

| 0.5 | 70 | 82 |

| 0.7 | 80 | 78 |

Basic Question: What safety protocols are essential when handling this compound?

Answer:

- PPE Requirements : Gloves, lab coats, and eye protection due to potential irritancy (analogous to phenylcarbamates) .

- Ventilation : Use fume hoods to mitigate inhalation risks, as carbamates may release volatile byproducts during synthesis .

- Waste Disposal : Neutralize residual compound with dilute NaOH before disposal to hydrolyze carbamate bonds .

Advanced Question: How does the formyl group in this compound influence its reactivity in downstream applications?

Answer:

The formyl group enables:

- Conjugation Reactions : Schiff base formation with amines (e.g., protein lysine residues), useful in bioconjugation studies.

- Electrophilic Reactivity : Participation in nucleophilic aromatic substitution (e.g., with thiols or hydroxylamines).

- Stability Trade-offs : Increased susceptibility to oxidation; stabilize with antioxidants like BHT during storage .

Methodological Note : Monitor aldehyde integrity via FT-IR or H NMR after storage periods .

Basic Question: What are the documented ecological impacts of this compound?

Answer:

Limited ecotoxicological data exist for this compound. However, analogous carbamates show:

- Biodegradability : Low persistence in aerobic soils (half-life <30 days).

- Aquatic Toxicity : Moderate toxicity to Daphnia magna (EC ~10 mg/L). Conduct species-specific assays to confirm .

Advanced Question: How can computational modeling aid in predicting this compound’s behavior in biological systems?

Answer:

- QSAR Models : Predict log P and solubility using software like ACD/Labs or Schrödinger.

- Docking Studies : Simulate interactions with target enzymes (e.g., acetylcholinesterase for carbamate inhibitors).

- MD Simulations : Assess membrane permeability based on molecular dynamics in lipid bilayers.

Validation : Cross-check predictions with experimental HPLC log k values and in vitro permeability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.